2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate
Overview
Description
2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate is a complex organic compound known for its vibrant color properties. It is primarily used in the dye industry due to its azo group, which is responsible for its intense coloration. This compound is also of interest in various scientific research fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate typically involves multiple steps:
Acetylation of Aniline: The process begins with the acetylation of aniline to form acetanilide.
Diazotization: The acetanilide is then subjected to diazotization using sodium nitrite and hydrochloric acid to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 2-bromo-4,6-dinitrophenol to form the azo compound.
Methoxylation: The resulting compound undergoes methoxylation to introduce the methoxy group.
Acetylation: Finally, the compound is acetylated to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, especially at the aromatic ring, where substituents can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties due to its unique chemical structure.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The azo group can interact with different molecular targets, leading to changes in their chemical properties. The exact mechanism of action depends on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide
- Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]
Uniqueness
2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its vibrant color make it particularly valuable in the dye industry.
Properties
IUPAC Name |
2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O8/c1-10(27)22-14-8-16(21-4-5-34-11(2)28)18(33-3)9-15(14)23-24-19-13(20)6-12(25(29)30)7-17(19)26(31)32/h6-9,21H,4-5H2,1-3H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEBJADACRLPNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)NCCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN6O8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001113775 | |
Record name | N-[5-[[2-(Acetyloxy)ethyl]amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001113775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93980-92-8 | |
Record name | N-[5-[[2-(Acetyloxy)ethyl]amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93980-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxyphenyl)amino)ethyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093980928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[5-[[2-(Acetyloxy)ethyl]amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001113775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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